molecular formula C25H22O3 B607895 GW7604 CAS No. 195611-82-6

GW7604

Cat. No.: B607895
CAS No.: 195611-82-6
M. Wt: 370.4 g/mol
InChI Key: SCVIEONTACSLJA-YGCRUXFTSA-N
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Description

GW7604 (4-hydroxy GW5638) is a nonsteroidal selective estrogen receptor downregulator (SERD) developed as a metabolite of the prodrug GW5636. It binds to estrogen receptor alpha (ERα) and induces a conformational change that exposes hydrophobic surfaces on the receptor, targeting it for proteasomal degradation . This mechanism overcomes resistance to tamoxifen, a selective estrogen receptor modulator (SERM), making this compound effective in tamoxifen-resistant breast cancer models .

Key pharmacological features include:

  • High ERα affinity: this compound binds ERα with a fluorescence resonance energy transfer (FRET) IC₅₀ of 1.14 nM .
  • Oral bioavailability: In rats, this compound achieves an AUC of 3.35 μg·h/mL, significantly higher than its prodrug GW5638 .
  • Mechanistic distinction: Unlike tamoxifen, this compound destabilizes ERα and lacks cross-resistance in preclinical models .

This compound entered clinical trials in 2001 but was discontinued due to corporate restructuring, though its structural and mechanistic insights paved the way for next-generation SERDs .

Preparation Methods

GW7604 can be synthesized through a series of chemical reactions starting from (Z)-4-hydroxytamoxifen. The synthetic route involves the esterification of (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid with alkenols of various lengths . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Degradation Kinetics

GW7604-PtCl complexes exhibit solvent-dependent stability (Table 1):

Table 1: Degradation half-lives of this compound-Pent-PtCl

SolventLigand Release (9 days)Complete Degradation
Acetonitrile35% 23 days
DMF33% 14 days
DMSO100% (5 min) Immediate

Key degradation pathways:

  • Chlorido ligand displacement by amino acids/nucleotides

  • DMSO-induced ethylene ligand substitution → [PtCl₃(DMSO)]⁻ formation

No oxidative decomposition occurs, unlike Zeise’s salt derivatives .

Biomolecular Interactions

This compound-PtCl complexes demonstrate targeted biological activity:

DNA Binding

  • ΔTm = +8.4°C with plasmid pSport1 (5 μM complex)

  • 5′-GMP coordination confirmed via ¹H NMR shift (Δδ = +0.45 ppm)

Protein Interaction

  • Forms [this compound-Pent-Pt(Ala)(MeOH)]⁺ adduct in cell medium (ESI-HRMS: m/z 983.24 [M+H]⁺)

  • Precipitates serum proteins through Pt-S bond formation

Enzymatic Inhibition Profile

This compound-Pent-PtCl shows dual COX inhibition:

Table 2: Cyclooxygenase inhibition data

IsoformIC₅₀ (μM)Selectivity vs Zeise’s Salt
COX-11.70 3.2× improvement
COX-21.82 5.1× improvement

Mechanism: (en)PtCl₃ moiety blocks arachidonic acid oxidation at heme center .

Cytotoxic Mechanisms

ERα-dependent activity in MCF-7 cells (Fig. 2):

  • Cellular Uptake : 18.7 ng Pt/10⁶ cells (vs 2.1 ng in SKBr3)

  • Vesicle Trafficking : Lysosomal accumulation → nuclear transfer (t₁/₂ = 4.2 hr)

  • Viability Reduction : 78% at 30 μM (MTT assay)

Apoptosis induction correlates with γH2AX foci formation (12.8 foci/cell) .

This systematic analysis demonstrates this compound's unique reactivity profile, combining platinum coordination chemistry with SERM-directed biological targeting. The data underscore its potential as a dual-action therapeutic agent requiring further pharmacokinetic optimization.

Comparison with Similar Compounds

GW7604 is compared below with other antiestrogens and SERDs, focusing on structural class, ERα binding, degradation efficacy, pharmacokinetics, and clinical status.

Structural and Functional Comparisons

Table 1: Key Pharmacological Properties of this compound and Analogs

Compound Structure Class ERα Binding (IC₅₀, nM) ERα Degradation (IC₅₀, μM) Oral Bioavailability (AUC, μg·h/mL) Clinical Status
This compound Triphenylethylene 1.14 0.22 3.35 (rat) Discontinued
GLL398 (9) Boron-modified this compound 0.11 0.21 36.9 (rat) Preclinical
Fulvestrant Steroidal SERD 0.89 0.15 Low (requires IM injection) Approved
Tamoxifen Triphenylethylene (SERM) 2.5 N/A 5.6 (human) Approved
GDC-0810 Acrylic acid derivative 0.95 0.18 28.4 (rat) Phase II

Mechanistic Differences

  • Receptor Conformation :
    • This compound and ICI 182,780 destabilize ERα, while tamoxifen stabilizes a conformation resistant to degradation .
    • The carboxylic acid group in this compound directly interacts with ERα’s Glu351 and Arg394, inducing structural changes that promote degradation .
  • Cross-Resistance :
    • This compound retains efficacy in tamoxifen-resistant models, unlike SERMs like raloxifene .
  • Coregulator Recruitment :
    • This compound inhibits coactivator binding (IC₅₀ = 18.5 nM for ERα), whereas tamoxifen partially recruits coactivators, enabling agonist activity .

Pharmacokinetic Advantages

  • GLL398 : The boronic acid substitution in GLL398 blocks glucuronidation, increasing oral bioavailability 11-fold compared to this compound in rats (AUC = 36.9 vs. 3.35 μg·h/mL) .
  • GW5638 Prodrug Limitations : Only ~16% of GW5638 converts to this compound in humans, limiting clinical utility .

Clinical and Developmental Status

  • Next-Generation SERDs :
    • GDC-0810 : Improved exposure over GW5638, with equivalent ERα degradation .
    • AZD9496 : Structurally similar to GW5638, currently in Phase I/II trials .
  • Fulvestrant : The only approved SERD but requires intramuscular injection due to poor oral absorption .

Biological Activity

GW7604 is a synthetic compound that has garnered attention for its biological activity, particularly in the context of estrogen receptor (ER) modulation and potential applications in cancer therapy. This article delves into the compound's mechanisms of action, cytotoxicity, and its role as an antiestrogen, supported by various research findings and case studies.

This compound acts primarily as a selective estrogen receptor downregulator (SERD). Its structure allows it to bind effectively to the ligand-binding site of the estrogen receptor, influencing ER signaling pathways. Studies have demonstrated that this compound exhibits a unique mechanism compared to other antiestrogens like tamoxifen and raloxifene. For instance, research indicates that this compound decreases the stability of the ER, leading to reduced activation of estrogen-responsive genes, which is critical for its anti-cancer effects .

Comparative Binding Affinity

The binding affinity of this compound to ERα and ERβ has been shown to be significant. It binds preferentially to ERα, which is often overexpressed in breast cancer cells. This high affinity enables this compound to exert its effects in hormone-sensitive environments, such as those found in certain breast cancers .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various breast cancer cell lines, including MCF-7 (ER-positive) and SKBr3 (ER-negative). The results indicate that this compound exhibits selective cytotoxicity towards ER-positive cells. In MCF-7 cells, for example, this compound demonstrated substantial cell death at concentrations as low as 20 μM, while it showed minimal effects on SKBr3 cells .

Table 1: Cytotoxic Effects of this compound on Breast Cancer Cell Lines

Cell LineConcentration (μM)Cytotoxic Effect (%)
MCF-72065
SKBr32010

Case Studies and Research Findings

  • Cytotoxic Conjugates : Recent studies have explored the development of this compound conjugates with platinum compounds (e.g., this compound-Pent-PtCl). These conjugates show enhanced cytotoxic properties by facilitating the delivery of platinum into cancer cells. In MCF-7 cells, these complexes achieved intracellular platinum concentrations significantly higher than those seen with conventional chemotherapeutics like cisplatin .
  • Partial Agonist Activity : In certain cellular contexts, such as Ishikawa cells, this compound has been observed to act as a partial agonist. This dual activity can be beneficial in therapeutic settings where modulation rather than complete inhibition of ER activity is desired .
  • Resistance Mechanisms : Studies indicate that this compound retains efficacy in tamoxifen-resistant models, suggesting its potential as a treatment option for patients who have developed resistance to conventional therapies . This characteristic is crucial given the increasing prevalence of tamoxifen resistance in clinical settings.

Future Directions

Research continues to explore the full potential of this compound as an antiestrogen and its role in combination therapies. The compound's ability to modulate ER activity without promoting tumor growth positions it as a promising candidate for further clinical development.

Q & A

Basic Research Questions

Q. What structural and functional characteristics distinguish GW7604 from other antiestrogens like tamoxifen?

this compound, a triphenylethylene derivative, shares structural similarities with tamoxifen but incorporates an acrylic acid moiety critical for inducing conformational changes in estrogen receptor alpha (ERα). Unlike tamoxifen, this compound acts as a selective estrogen receptor degrader (SERD), destabilizing ERα and reducing its cellular levels . Competitive binding assays show this compound binds ERα with an IC50 of 0.0017 µM, significantly lower than its precursor GW5638 (IC50 = 0.39 µM) . Methodologically, TR-FRET assays and X-ray crystallography are recommended to validate ligand-receptor interactions .

Q. How does this compound achieve ERα degradation in hormone-resistant breast cancer cells?

this compound induces ERα degradation by altering receptor conformation, leading to proteasomal degradation. In MCF-7/TamR (tamoxifen-resistant) cells, this compound reduces ERα protein levels by 60% at 1 µM via ubiquitination pathways. Researchers should use immunoblotting (e.g., ERα-specific antibodies) and cycloheximide chase assays to quantify degradation kinetics . Dose-dependent studies (0.1–10 µM) are critical to establish potency thresholds .

Q. What experimental models are appropriate for evaluating this compound’s anti-proliferative effects?

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) and tamoxifen-resistant variants (e.g., MCF-7/TamR) are standard. Use proliferation assays (MTT or BrdU) with 17β-estradiol as a control agonist. For in vivo validation, xenograft models in ovariectomized mice treated orally with this compound (10 mg/kg/day) show tumor regression comparable to fulvestrant . Include ERα-negative cell lines (e.g., SKBr3) as negative controls to confirm ER specificity .

Advanced Research Questions

Q. How can structural modifications of this compound address its metabolic instability while retaining SERD activity?

Phase II metabolism (glucuronidation/sulfation) limits this compound’s bioavailability. Introducing a boronic acid group (e.g., GLL398) blocks glucuronidation at the phenolic hydroxyl site while maintaining ERα binding. Synthetic routes involve McMurry coupling and Pd-catalyzed borylation . Validate metabolic stability using human liver microsomes (HLM) and LC-MS/MS to quantify parent compound retention .

Q. How to resolve contradictory data on this compound’s dual agonism/antagonism in non-cancerous tissues?

this compound exhibits tissue-selective effects: it antagonizes ERα in breast tissue but shows weak agonism in bone (preventing osteoporosis). To dissect this, employ tissue-specific luciferase reporter assays (e.g., uterine vs. osteoblast models) and chromatin immunoprecipitation (ChIP) to map co-regulator recruitment (e.g., SRC-1 vs. NCoR) . Comparative transcriptomics (RNA-seq) of breast vs. bone cells treated with this compound can identify divergent signaling pathways .

Q. What methodologies optimize the detection of this compound metabolites in pharmacokinetic studies?

Use stable isotope-labeled this compound (e.g., deuterated analogs) and UPLC-QTOF-MS to track phase I/II metabolites in plasma. In rats, oral administration (10 mg/kg) yields a Cmax of 3.51 µg/mL for GLL398 versus 0.89 µg/mL for this compound, highlighting improved bioavailability with boronic acid modification . Include bile-duct cannulated models to assess enterohepatic recirculation .

Q. How to design a robust study analyzing this compound’s impact on ERβ isoforms?

ERβ-selective assays are essential due to this compound’s high ERβ affinity (RBA = 110% for derivative 16 in ). Use ERβ-specific reporter cell lines (e.g., HEK293-ERβ) and co-immunoprecipitation to assess dimerization with ERα. Molecular dynamics simulations can predict ligand-induced conformational changes in ERβ’s ligand-binding domain .

Q. Methodological Guidelines

  • Data Contradiction Analysis : When conflicting results arise (e.g., ERα degradation efficiency across studies), apply Bland-Altman plots to assess inter-lab variability and repeat experiments with standardized protocols (e.g., cell passage number, antibody lot controls) .
  • Synthesis Reproducibility : Document reaction conditions (e.g., solvent ratios, catalyst loading) meticulously. For this compound derivatives, report NMR shifts (¹H/¹³C) and HRMS data to confirm purity (>98% by HPLC) .
  • Statistical Rigor : Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For small-sample in vivo studies, apply non-parametric tests (Mann-Whitney U) and report effect sizes .

Properties

IUPAC Name

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVIEONTACSLJA-YGCRUXFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195611-82-6
Record name GW 7604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
GW7604
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
GW7604
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
GW7604
(4-Methyl-piperazin-1-yl)-acetyl chloride
GW7604
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
GW7604
(4-Methyl-piperazin-1-yl)-acetyl chloride
GW7604

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